Meta-Bromo vs Para-Bromo: Lipophilicity Difference
The 3-bromo (meta) substitution on the phenyl ring significantly lowers lipophilicity relative to the 4-bromo (para) analog. The target compound (free base form) exhibits a measured LogP of 3.71 , whereas the corresponding (R)-1-(4-bromophenyl)-2,2,2-trifluoro-ethylamine hydrochloride displays a LogP of 4.51 . This ΔLogP of –0.80 indicates reduced membrane partitioning and potentially superior solubility, which can be decisive in lead optimization for CNS or systemic targets.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.71 (free base) |
| Comparator Or Baseline | (R)-1-(4-Bromophenyl)-2,2,2-trifluoro-ethylamine HCl: LogP = 4.51 |
| Quantified Difference | ΔLogP = –0.80 (target less lipophilic) |
| Conditions | Calculated LogP values from ChemSrc database entries for the respective free base and hydrochloride salt forms |
Why This Matters
A lower LogP can translate into better aqueous solubility and reduced non-specific binding, critical parameters for in vitro assay performance and in vivo pharmacokinetics.
